2,5-Dibromoselenophene

Übersicht

Beschreibung

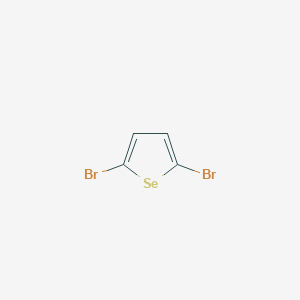

2,5-Dibromoselenophene is a chemical compound with the molecular formula C4H2Br2Se . It has an average mass of 288.827 Da and a monoisotopic mass of 287.768829 Da .

Synthesis Analysis

The reactivity of 2-bromo- and 2,5-dibromoselenophenes in palladium-catalyzed direct heteroarylation was investigated . From 2-bromoselenophene, only the most reactive heteroarenes could be employed to prepare 2-heteroarylated selenophenes; whereas, 2,5-dibromoselenophene generally gave 2,5-di(heteroarylated) selenophenes in high yields using both thiazole and thiophene derivatives .Molecular Structure Analysis

The molecular structure of 2,5-Dibromoselenophene consists of carbon ©, hydrogen (H), bromine (Br), and selenium (Se) atoms .Chemical Reactions Analysis

The reactivity of 2-bromo- and 2,5-dibromoselenophenes in Pd-catalyzed direct heteroarylations with a variety of heteroarenes using a phosphine-free palladium catalyst has been reported .Physical And Chemical Properties Analysis

2,5-Dibromoselenophene has a boiling point of 249.4±20.0 °C at 760 mmHg and a flash point of 104.7±21.8 °C . It has a density and molar refractivity that are not specified .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Direct Arylations

2,5-Dibromoselenophene is used in palladium-catalyzed direct arylations, where it can react with highly reactive heteroarenes to produce 2,5-di(heteroarylated) selenophenes. This reaction is significant in the synthesis of complex organic molecules which can have various applications in medicinal chemistry and material science .

Conducting Polymer Research

This compound is also involved in conducting polymer research reagents. Conducting polymers are of great interest due to their potential applications in electronic devices, such as organic solar cells, transistors, and light-emitting diodes (LEDs) .

Synthesis of Estrogen Receptor Ligands

Another application is in the synthesis of estrogen receptor ligands. These ligands can inhibit certain biological activities and are important for research into treatments for diseases like breast cancer .

Proteomics Research

2,5-Dibromoselenophene is used as a biochemical for proteomics research. Proteomics is the large-scale study of proteins, which is crucial for understanding cell functions and the development of new therapies .

Safety and Hazards

Wirkmechanismus

Target of Action

2,5-Dibromoselenophene is primarily used in the field of proteomics research . It is a key component in palladium-catalyzed direct heteroarylation . The primary targets of this compound are heteroarenes, which are aromatic compounds containing at least one heteroatom .

Mode of Action

The compound interacts with its targets through a process known as palladium-catalyzed direct heteroarylation . This process involves the activation of a C–H bond in a broad range of heteroaromatics using aryl halides as reaction partners . The reactivity of 2,5-dibromoselenophene allows it to give 2,5-di(heteroarylated) selenophenes in high yields using both thiazole and thiophene derivatives .

Biochemical Pathways

The biochemical pathway primarily affected by 2,5-dibromoselenophene is the palladium-catalyzed direct heteroarylation pathway . This pathway allows the preparation of bi(hetero)aryls, a class of molecules which exhibit useful physical properties, especially for the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .

Result of Action

The result of the action of 2,5-Dibromoselenophene is the formation of 2,5-di(heteroarylated) selenophenes . These compounds are valuable in various applications, including the development of artificial photosynthetic systems and thin film transistors .

Action Environment

The action of 2,5-Dibromoselenophene is influenced by several environmental factors. For instance, the compound should be stored under inert gas and in a temperature between 28 C to maintain its stability . Additionally, the compound is sensitive to air and heat . The reaction of 2,5-dibromoselenophene with heteroarenes is typically carried out at 90°C in the presence of Pd(OAc)2, under argon .

Eigenschaften

IUPAC Name |

2,5-dibromoselenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2Se/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYFAXYTKFYUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C([Se]C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540882 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromoselenophene | |

CAS RN |

1755-36-8 | |

| Record name | 2,5-Dibromoselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromoselenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,5-dibromoselenophene useful for synthesizing conjugated polymers?

A: 2,5-Dibromoselenophene serves as a valuable monomer in palladium-catalyzed polycondensation reactions. [] This compound readily undergoes reactions with diethynyl aromatic compounds in the presence of a palladium catalyst and triethylamine. This results in the formation of soluble π-conjugated poly(aryleneethynylene) (PAE) type polymers. The bromine atoms in 2,5-dibromoselenophene act as leaving groups, allowing for efficient coupling with the diethynyl moieties. This polymerization process highlights the utility of 2,5-dibromoselenophene in constructing polymers with extended conjugation, which often exhibit desirable electronic and optical properties.

Q2: How does the reactivity of 2,5-dibromoselenophene compare to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions?

A: 2,5-Dibromoselenophene demonstrates higher reactivity compared to 2-bromoselenophene in palladium-catalyzed direct heteroarylation reactions. [] While 2-bromoselenophene only yields the desired 2-heteroarylated selenophene products with highly reactive heteroarenes, 2,5-dibromoselenophene effectively reacts with a broader range of thiazole and thiophene derivatives. This difference in reactivity arises from the presence of two bromine atoms in 2,5-dibromoselenophene, making it more susceptible to oxidative addition by the palladium catalyst and facilitating subsequent coupling reactions. This enhanced reactivity allows for the efficient synthesis of 2,5-di(heteroarylated) selenophenes. Furthermore, the selective reactivity of the bromine atoms in 2,5-dibromoselenophene enables sequential heteroarylation reactions. This allows for the stepwise introduction of different substituents at the 2- and 5-positions of the selenophene ring, broadening the synthetic possibilities for preparing unsymmetrical 2,5-di(hetero)arylated selenophene derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.